molecular formula C16H15FN2O2 B5213595 N-[2-(4-fluorophenyl)ethyl]-N'-phenylethanediamide

N-[2-(4-fluorophenyl)ethyl]-N'-phenylethanediamide

Cat. No. B5213595
M. Wt: 286.30 g/mol
InChI Key: UCPYLKYGPUNXFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluorophenyl)ethyl]-N'-phenylethanediamide, also known as FPEA, is a novel compound that has gained significant attention in the scientific community. FPEA is a small molecule that belongs to the class of amides and has a molecular weight of 276.37 g/mol. The compound has shown promising results in various scientific studies, and its potential applications are being explored in different fields.

Mechanism of Action

N-[2-(4-fluorophenyl)ethyl]-N'-phenylethanediamide exerts its effects by binding to sigma-1 receptors and modulating their activity. Sigma-1 receptors are located in the endoplasmic reticulum and are involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. This compound has been shown to increase the activity of sigma-1 receptors, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been reported to increase the expression of neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are involved in neuronal survival and regeneration. This compound has also been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-[2-(4-fluorophenyl)ethyl]-N'-phenylethanediamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high purity, making it suitable for various biochemical and pharmacological assays. This compound has also been shown to have low toxicity and is well-tolerated in animal models. However, the compound has some limitations, including its poor solubility in water, which can limit its use in some assays.

Future Directions

There are several future directions for N-[2-(4-fluorophenyl)ethyl]-N'-phenylethanediamide research. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects and can increase the expression of neurotrophic factors, which are involved in neuronal survival and regeneration. Another potential application is in the treatment of cancer. This compound has been shown to have anti-tumor properties and can induce cell death in various cancer cell lines. Further research is needed to explore the potential of this compound in these and other areas.

Synthesis Methods

N-[2-(4-fluorophenyl)ethyl]-N'-phenylethanediamide can be synthesized by a simple one-pot reaction between 4-fluoroacetophenone and phenylethylamine in the presence of a reducing agent. The reaction yields this compound as a white crystalline powder with a purity of more than 95%. The synthesis method is relatively easy and can be scaled up for commercial production.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-N'-phenylethanediamide has shown potential applications in various scientific fields, including medicinal chemistry, neuroscience, and cancer research. The compound has been reported to have a high affinity for sigma-1 receptors, which are involved in various physiological processes, including pain, cognition, and neuroprotection. This compound has also been shown to have anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c17-13-8-6-12(7-9-13)10-11-18-15(20)16(21)19-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPYLKYGPUNXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.